Boiling Point Elevation Enables High-Temperature Flavor Processing Versus Glycerol Formal
The boiling point of 2-hexyl-1,3-dioxan-5-ol (289.4 °C at 760 mmHg) is approximately 96 °C higher than that of the unsubstituted glycerol formal (5-hydroxy-1,3-dioxane, CAS 4740-78-7, boiling point 193–195 °C) . This substantial difference in volatility directly impacts the compound's retention during thermal food processing (e.g., baking, extrusion) and its behavior in fragrance concentrate formulations where high-temperature stability is required .
| Evidence Dimension | Boiling Point at Atmospheric Pressure |
|---|---|
| Target Compound Data | 289.4 ± 25.0 °C at 760 mmHg (predicted) |
| Comparator Or Baseline | Glycerol formal (CAS 4740-78-7): 193–195 °C at 760 mmHg (measured) |
| Quantified Difference | Approximately 96 °C higher boiling point for the target compound |
| Conditions | Atmospheric pressure (760 mmHg); predicted vs. experimental values |
Why This Matters
A boiling point difference of ~96 °C allows 2-hexyl-1,3-dioxan-5-ol to survive high-temperature food processing steps (e.g., baked goods, confectionery) where glycerol formal would rapidly volatilize and be lost, directly impacting flavor fidelity and cost-in-use.
